Product packaging for Hexahydrofuro[3,2-b]furan-3,6-diol(Cat. No.:CAS No. 24332-71-6)

Hexahydrofuro[3,2-b]furan-3,6-diol

Cat. No.: B3432456
CAS No.: 24332-71-6
M. Wt: 146.14 g/mol
InChI Key: KLDXJTOLSGUMSJ-UHFFFAOYSA-N
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Description

Hexahydrofuro[3,2-b]furan-3,6-diol, more commonly known in its specific stereoisomeric form as D-Isosorbide or 1,4:3,6-dianhydro-D-glucitol, is a versatile chiral building block of significant interest in synthetic and pharmaceutical chemistry . This compound features a rigid, V-shaped bicyclic structure derived from renewable resources like sorbitol, making it a valuable, sustainable feedstock for green chemistry . Its two secondary hydroxyl groups, which are positioned in different steric environments (one endo and one exo), allow for sequential and selective functionalization, enabling the synthesis of a wide array of complex molecules . In research settings, D-Isosorbide serves as a key precursor for polymers, pharmaceuticals, and fine chemicals. It is a known pharmaceutical intermediate, most notably used in the synthesis of well-established medications like the vasodilator Isosorbide Dinitrate . The compound is a white to off-white crystalline solid with a melting point ranging between 56-62°C and is typically provided with a high purity of 98% or greater . This product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling information, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B3432456 Hexahydrofuro[3,2-b]furan-3,6-diol CAS No. 24332-71-6

Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDXJTOLSGUMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031676
Record name Hexahydro-furo[3,2-b]furan-3,6-diol
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Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-74-7, 28218-68-0, 24332-71-6
Record name 1,4:3,6-Dianhydro-D-mannitol
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Record name 1,4-3,6-Dianhydromannitol
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Record name D-Mannitol,4:3,6-dianhydro-
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Record name Hexahydro-furo[3,2-b]furan-3,6-diol
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Advanced Synthetic Methodologies for Hexahydrofuro 3,2 B Furan 3,6 Diol and Its Chiral Derivatives

Biomass-Derived Precursor Strategies

The use of readily available and renewable resources is a key principle of green chemistry. Biomass, with its rich pool of chiral molecules, provides an excellent starting point for the synthesis of complex chiral targets like hexahydrofuro[3,2-b]furan-3,6-diol.

Synthesis from Isosorbide (B1672297) and Isomannide (B1205973) Scaffolds

Isosorbide and isomannide, dianhydrohexitols derived from the dehydration of sorbitol and mannitol (B672) respectively, are inexpensive and commercially available chiral compounds that serve as excellent precursors for the synthesis of this compound and its derivatives. thieme-connect.de The rigid, fused bicyclic structure of these molecules provides a well-defined stereochemical framework to build upon.

A common strategy involves the selective functionalization of the hydroxyl groups of isosorbide and isomannide. For instance, the synthesis of 6-aminoisomannide from isosorbide demonstrates a powerful approach. thieme-connect.de This process begins with the regioselective enzymatic acetylation of the 3-endo hydroxyl group of isosorbide. thieme-connect.de This is followed by the stereospecific conversion of the 6-exo hydroxyl group into an azido (B1232118) group via a triflate intermediate, and subsequent reduction. thieme-connect.de This method highlights the ability to manipulate the stereochemistry at specific positions of the hexahydrofuro[3,2-b]furan core.

The synthesis of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate from D-mannitol is another example of leveraging biomass-derived scaffolds. researchgate.netnih.gov This two-step procedure involves treatment with benzoyl chloride followed by an acid-catalyzed double cyclization to form the fused bis-tetrahydrofuran ring system. nih.gov

Table 1: Synthesis of this compound Derivatives from Isosorbide and Isomannide
Starting MaterialTarget CompoundKey StepsReference
Isosorbide6-AminoisomannideEnzymatic acetylation, triflation, azide (B81097) displacement, reduction thieme-connect.de
D-Mannitol(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoateBenzoylation, acid-catalyzed cyclization researchgate.netnih.gov

Enzymatic Transformation Pathways of Diol Precursors

Enzymes, with their inherent chirality and high selectivity, are powerful tools in asymmetric synthesis. Lipases, in particular, have been effectively employed in the kinetic resolution of racemic mixtures and the regioselective modification of diols.

In the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of several HIV protease inhibitors, an enzymatic kinetic resolution is a crucial step. researchgate.netnih.gov Following an organocatalytic condensation, a lipase-catalyzed resolution is used to obtain the target alcohol with high enantiomeric excess (>99% ee). researchgate.netresearchgate.net This chemoenzymatic route provides a practical and efficient pathway to the desired enantiopure compound. thieme-connect.de

The regioselective acetylation of isosorbide, as mentioned earlier, is another prime example of enzymatic control. thieme-connect.de Amano Lipase PS, immobilized on a methacrylate (B99206) resin, selectively acetylates the 3-endo hydroxyl group, demonstrating the enzyme's ability to differentiate between the two hydroxyl groups of the isosorbide molecule. thieme-connect.de This biocatalyzed step is highly efficient and can be performed on a preparative scale with the potential for enzyme reuse. thieme-connect.de

Table 2: Enzymatic Transformations in the Synthesis of Hexahydrofuro[3,2-b]furan Derivatives
SubstrateEnzymeTransformationProductReference
Racemic hexahydrofuro[2,3-b]furan-3-olLipaseKinetic resolution(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol researchgate.netnih.gov
IsosorbideAmano Lipase PSRegioselective acetylationIsosorbide-3-acetate thieme-connect.de

Chiral Pool Utilization in Stereoselective Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. Carbohydrates, amino acids, and terpenes are common components of the chiral pool. The synthesis of this compound and its derivatives frequently relies on chiral pool starting materials to establish the desired stereochemistry.

D-mannitol and D-sorbitol, as precursors to isomannide and isosorbide, are prime examples of chiral pool utilization. thieme-connect.de The inherent chirality of these sugar alcohols is preserved through the dehydration process, yielding the stereochemically defined dianhydrohexitol scaffolds.

Furthermore, the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been achieved starting from S-2,3-O-isopropylideneglyceraldehyde, a derivative of the chiral pool compound glyceraldehyde. acs.orgresearchgate.net This approach utilizes a diastereoselective Michael addition of nitromethane (B149229) as a key step to establish the desired stereocenters. acs.orgresearchgate.net Similarly, monopotassium isocitrate, obtained from fermentation, has been used as a chiral starting material for the synthesis of the same target molecule. researchgate.netresearchgate.net

Organocatalytic and Metal-Catalyzed Approaches

In addition to leveraging biomass, the development of novel catalytic methods has been instrumental in the efficient and stereoselective synthesis of hexahydrofuro[3,2-b]furan systems.

Asymmetric Catalysis in Fused Furan (B31954) Systems

Asymmetric catalysis, using either chiral metal complexes or small organic molecules (organocatalysis), offers a powerful strategy for the enantioselective construction of chiral molecules. The synthesis of fused furan systems has benefited significantly from these advancements.

Organocatalytic asymmetric synthesis has been employed to create highly substituted tetrahydrofurans. rsc.orgresearchgate.net For example, a tandem iminium-enamine catalysis approach, involving a double Michael addition, has been developed to synthesize 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net Chiral phosphoric acids have also been used as catalysts in asymmetric (4+2) and (4+3) cycloadditions to construct enantioenriched indole-fused six- and seven-membered rings. researchgate.net

Metal-catalyzed asymmetric synthesis has also proven effective. Gold-catalyzed asymmetric [8+4] cycloaddition reactions have been developed to construct furan-fused bicyclic heterocycles with excellent diastereo- and enantioselectivity. researchgate.netbohrium.com Similarly, bifunctional silver catalysts have been used for the enantioselective synthesis of 2,5-dihydrofurans. rsc.org

Cycloaddition and Rearrangement Reactions for Hexahydrofuro[3,2-b]furan Ring Formation

Cycloaddition reactions are powerful tools for the rapid construction of cyclic systems. researchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where furan can act as the diene component. numberanalytics.com Higher-order cycloadditions, such as [8+2] cycloadditions, have also been developed, utilizing organocatalysis to generate dienolates from 5-substituted-furan-2(3H)-ones, which then react with an 8π-component. nih.gov

The [4+3] cycloaddition reaction between C2-functionalized furans and oxyallyl cations provides an efficient route to polyfunctionalized cycloheptenes, which can be further transformed. researchgate.net Asymmetric induction in these reactions can be achieved by using a chiral auxiliary on the furan ring. researchgate.net

Rearrangement reactions also play a role in forming the hexahydrofuro[3,2-b]furan skeleton. For instance, a one-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol involves a [2+2] photocycloaddition between furan and a protected glycolaldehyde, followed by hydrogenation and enzymatic resolution. nih.gov

Table 3: Cycloaddition Reactions for Fused Furan Systems
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
[4+2] CycloadditionFuran (diene) + DienophileLewis AcidSix-membered ring adduct numberanalytics.com
[8+4] Cycloaddition1-(1-alkynyl)cyclopropyl ketones + TroponesGold catalystCyclohepta[b]furo[3,4-d]oxepine derivatives researchgate.netbohrium.com
[8+2] Cycloaddition5-substituted-furan-2(3H)-ones + 8,8-DicyanoheptafulveneOrganocatalystPolycyclic γ-butyrolactone nih.gov
[4+3] CycloadditionC2-functionalized furans + Oxyallyl cationsChiral auxiliaryPolyfunctionalized cycloheptenes researchgate.net
[2+2] PhotocycloadditionFuran + Protected glycolaldehydeLightBicyclic intermediate nih.gov

Radical and Oxidative Cyclization Methodologies

Radical cyclization pathways, while explored for related bis-THF structures, can be less cost-effective and challenging to scale up. acs.org In contrast, oxidative cyclization methods have demonstrated significant utility in the synthesis of tetrahydrofuran-containing motifs. These reactions often employ transition metal oxo-species to effect the cyclization of diene precursors. researchgate.netresearchgate.net For instance, ruthenium-catalyzed oxidative cyclization of 1,5-dienes has been utilized to generate substituted tetrahydrofuran (B95107) diols. researchgate.net Similarly, palladium(II)-mediated oxidative cyclization of α-hydroxyenones offers a route to furan-3(2H)-one derivatives, which are structurally related to the hexahydrofuro[3,2-b]furan core. researchgate.net These oxidative methods can provide access to the desired bicyclic system, sometimes with high diastereoselectivity. researchgate.net

A notable example involves the RuO4-mediated oxidative cyclization of a 1,5-diene to construct the 2,7-dioxabicyclo[4.3.0]nonane ring system, a related bicyclic ether structure. researchgate.net Furthermore, permanganate-mediated oxidative cyclization of 1,5-diene precursors has been shown to be an efficient method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols. researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic steps into classical organic synthesis, known as chemoenzymatic synthesis, offers powerful tools for achieving high selectivity and milder reaction conditions. Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly advantageous for the synthesis of chiral compounds like this compound and its derivatives.

Enzymes, particularly lipases, are widely employed for the regioselective functionalization of polyol compounds. In the context of this compound and its diastereomer, isosorbide, biocatalyzed regioselective acetylation has been a key strategy. thieme-connect.de For example, Amano Lipase PS, immobilized on a methacrylate resin, has been used to selectively acetylate the 3-endo hydroxyl group of isosorbide. thieme-connect.de This enzymatic protection allows for the differential functionalization of the remaining hydroxyl groups. The reusability of the immobilized enzyme is a significant advantage, contributing to the efficiency of the process on a preparative scale. thieme-connect.de

Biocatalysis plays a crucial role in establishing and controlling the stereochemistry of hexahydrofuro[3,2-b]furan derivatives. Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. For instance, a lipase-catalyzed kinetic resolution has been successfully applied to achieve an enantiomeric excess of >99% for a key precursor to a hexahydrofuro[2,3-b]furan-3-ol derivative. researchgate.net This highlights the ability of enzymes to differentiate between stereoisomers with high precision.

Furthermore, the inherent chirality of starting materials derived from the chiral pool, such as D-mannitol, provides a foundational level of stereochemical control that is preserved and manipulated throughout the synthetic sequence. researchgate.net The combination of a chiral starting material with stereoselective enzymatic transformations allows for the synthesis of highly enantiopure target molecules. thieme-connect.de

Comparative Analysis of Synthetic Routes for this compound

The selection of a synthetic route for this compound and its derivatives depends on several factors, including the desired stereochemistry, scale of production, and adherence to green chemistry principles.

Below is an interactive table comparing different synthetic approaches:

Table 1: Comparison of Synthetic Routes
Route Key Steps Overall Yield (%) Scale Enantiomeric Excess (%)
Chemoenzymatic thieme-connect.de Enzymatic acetylation, azidation, reduction 66 Preparative >99
Radical Cyclization acs.org Radical cyclization, ozonolysis, enzymatic resolution - Not amenable to scale-up 95
Wittig Route acs.org Wittig reaction, Michael addition, cyclization 34 Multi-100 kg High (diastereoselective)
Knoevenagel Route acs.org Knoevenagel condensation, decarboxylation 19 Multi-100 kg High (diastereoselective)
Organocatalytic/Enzymatic researchgate.net Organocatalytic condensation, enzymatic resolution - - >99

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. ejcmpr.commdpi.com Chemoenzymatic routes are often inherently greener than traditional chemical methods. The use of enzymes as catalysts reduces the need for harsh reagents and solvents, and the reactions are typically run under mild conditions. thieme-connect.denih.gov The reusability of immobilized enzymes further enhances the green credentials of these processes. thieme-connect.de

Chemical Reactivity and Derivatization Studies of Hexahydrofuro 3,2 B Furan 3,6 Diol

Functional Group Interconversions and Mechanistic Investigations

The strategic location and stereochemistry of the hydroxyl groups in hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as isosorbide (B1672297), govern its reactivity and allow for a range of functional group interconversions. wikipedia.orgmatrix-fine-chemicals.com

Nucleophilic Substitution Reactions of this compound

The hydroxyl groups of this compound can undergo nucleophilic substitution to introduce other functional groups, such as halides or amines. A common strategy involves the conversion of the hydroxyl groups into better leaving groups, like tosylates, to facilitate substitution. For instance, the synthesis of 6-O-tosyl-isosorbide is a key step in the preparation of amino derivatives. researchgate.net

The synthesis of isosorbide dimethacrylate from isosorbide and methacrylic anhydride (B1165640) is another example of nucleophilic substitution. nih.gov This reaction, often catalyzed by a base like potassium acetate (B1210297), results in the formation of an ester and methacrylic acid as a byproduct. nih.gov The conversion of isosorbide to its dinitrate ester, a medically significant compound, is achieved through nitration, a reaction involving nucleophilic attack of the hydroxyl groups on protonated nitric acid. wikipedia.orgwikipedia.org

The table below summarizes key nucleophilic substitution reactions of this compound.

Starting MaterialReagent(s)ProductReference(s)
This compound (Isosorbide)Methacrylic anhydride, Potassium acetateIsosorbide dimethacrylate nih.gov
This compound (Isosorbide)Tosyl chloride, Pyridine6-O-Tosyl-isosorbide researchgate.net
This compound (Isosorbide)Nitric acid, Sulfuric acidIsosorbide dinitrate wikipedia.orgwikipedia.org

Oxidation and Reduction Pathways of the Hexahydrofuro[3,2-b]furan Scaffold

The hexahydrofuro[3,2-b]furan scaffold can be modified through oxidation and reduction reactions. The hydroxyl groups of isosorbide and its diastereomer, isomannide (B1205973), can be oxidized to the corresponding ketones. rsc.org A notable method employs a TEMPO/laccase system, which has shown high conversion rates for this transformation. rsc.orgrsc.orgresearchgate.net The oxidation of isosorbide with chromic acid in an aqueous perchlorate (B79767) solution has also been studied, revealing a first-order dependence on the concentration of the oxidizing agent. researchgate.net

Conversely, reduction of the hexahydrofuro[3,2-b]furan scaffold can lead to simpler alcohols. For example, the synthesis of this compound can be achieved through the reduction of isosorbide, a sorbitol derivative, typically using hydrogenation with a palladium on carbon (Pd/C) catalyst.

The following table outlines examples of oxidation and reduction reactions of the hexahydrofuro[3,2-b]furan scaffold.

Starting MaterialReagent(s)/CatalystProductReaction TypeReference(s)
IsosorbideTEMPO/laccase systemIsosorbide-ketoneOxidation rsc.orgrsc.orgresearchgate.net
IsomannideTEMPO/laccase systemIsomannide-ketoneOxidation rsc.orgrsc.orgresearchgate.net
IsosorbideChromic acidOxidized isosorbide derivativesOxidation researchgate.net
IsosorbidePd/C, H₂This compoundReduction

Carbonylation and Cyclization Processes in Furofuran Systems

Carbonylation reactions introduce a carbonyl group into the furofuran structure. For instance, 3-yne-1,2-diol derivatives can be converted into furan-3-carboxylic esters through a palladium iodide-catalyzed oxidative carbonylation. nih.gov This process involves a sequential heterocyclization, alkoxycarbonylation, and dehydration. nih.gov

Intramolecular cyclization reactions within the furofuran system can lead to complex polycyclic structures. A notable example is the synthesis of a tricyclic derivative of isosorbide from dicarboxymethyl isosorbide using dimethyl carbonate in a continuous-flow apparatus. academie-sciences.frunive.it This reaction highlights the potential of dimethyl carbonate as a dehydrating agent for creating new heterocyclic structures from renewable starting materials. academie-sciences.frunive.it Rhodium(II) acetate has also been used to catalyze the cyclization of 2-alkynyl 2-diazo-3-oxobutanoates to yield furo[3,4-c]furans. nih.gov Furthermore, cascade reactions involving Prins and Friedel-Crafts cyclizations can be employed to synthesize various polycyclic tetrahydrofurans. nih.gov

Synthesis of Advanced Chiral Building Blocks

The inherent chirality of this compound makes it a valuable precursor for the synthesis of advanced chiral building blocks with applications in polymers and pharmaceuticals. morressier.comnih.gov

Preparation of Amino Alcohol and Diamine Derivatives from this compound Precursors

Amino alcohol and diamine derivatives of this compound are important chiral building blocks. A practical synthesis of 6-aminoisomannide, an amino alcohol, starts from isosorbide. thieme-connect.de The process involves a regioselective acetylation of the 3-endo hydroxyl group, followed by stereospecific conversion of the 6-exo hydroxyl group to an azido (B1232118) group, and subsequent reduction. thieme-connect.de

The synthesis of rigid, chiral isohexide diamines from 1,4:3,6-dianhydrohexitols like isosorbide and isomannide has been achieved in high yield with stereocontrol. nih.gov These diamines are valuable monomers for high-performance bio-based polymers such as polyamides and polyurethanes. nih.gov The functionalization of isohexides into amino alcohols and diamines has been reported, with these derivatives showing potential as organocatalysts. morressier.com

The table below details the synthesis of amino alcohol and diamine derivatives.

PrecursorKey TransformationProductApplicationReference(s)
IsosorbideRegioselective acetylation, azidation, reduction6-Aminoisomannide (amino alcohol)Chiral inducer thieme-connect.de
Isomannide/IsosorbideThree-step synthesis with stereo controlDideoxy-diamino isoidide/isosorbide (diamine)Monomer for bio-based polymers nih.gov
IsohexidesFunctionalizationAmino alcohols, diaminesOrganocatalysts morressier.com

Carbamate (B1207046) and Ester Functionalization Strategies for this compound

Esterification and carbamate formation are common strategies to modify the hydroxyl groups of this compound, leading to a wide range of functionalized derivatives.

Esterification of isosorbide with fatty acids produces isosorbide monoesters, which have applications as surfactants. wikipedia.org The diesters, such as isosorbide dicaprylate, are explored as bio-based plasticizers. rsc.orgrsc.org The synthesis of these esters can be achieved through various methods, including lipase-catalyzed reactions and acid-catalyzed esterification. rsc.orgrsc.org For example, isosorbide-2,5-diacetate has been prepared using glacial acetic acid and a solid acid catalyst. researchgate.net The synthesis of isosorbide dimethacrylate via nucleophilic substitution with methacrylic anhydride is another important esterification strategy. nih.gov

Carbamate derivatives can also be synthesized from this compound. These functionalizations provide a route to novel derivatives with potential applications in various fields.

The following table summarizes different esterification methods for this compound.

Starting MaterialReagent(s)/CatalystProductApplicationReference(s)
IsosorbideFatty acids, LipaseIsosorbide monoesters/diestersSurfactants, Plasticizers wikipedia.orgrsc.orgrsc.org
IsosorbideAcetic acid, Amberlyst-15Isosorbide-2,5-diacetate- researchgate.net
IsosorbideMethacrylic anhydrideIsosorbide dimethacrylateCross-linker for resins nih.gov
IsosorbideBenzoyl chloride, p-toluenesulfonic acid(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoateFunctionalized bis-tetrahydrofuran nih.gov

Design and Synthesis of Chiral Ionic Liquids from this compound

This compound, a readily available and biocompatible chiral building block derived from renewable resources, has garnered significant attention as a scaffold for the synthesis of novel chiral ionic liquids (CILs). researchgate.netpsu.edu Its rigid, V-shaped structure and the presence of two stereochemically distinct secondary hydroxyl groups offer a unique platform for the introduction of ionic functionalities, leading to the development of CILs with potential applications in asymmetric catalysis and chiral recognition. researchgate.netsemanticscholar.org The design of these CILs typically involves the strategic derivatization of one or both hydroxyl groups to introduce cationic centers such as ammonium (B1175870) or imidazolium (B1220033) moieties. psu.edu

The synthesis of these CILs is a multi-step process that often begins with the selective protection of one of the hydroxyl groups to allow for the differential functionalization of the other. psu.edu This is a critical step due to the different reactivity of the endo- and exo-hydroxyl groups on the this compound core. Following the introduction of the desired cationic head group, the synthesis is often completed by an anion exchange step to furnish the final ionic liquid with specific properties. psu.edu

Synthesis of Ammonium-Based Chiral Ionic Liquids

A common strategy for the synthesis of ammonium-based CILs from this compound involves a sequence of protection, activation, amination, and quaternization steps. One reported method begins with the monobenzylation of isosorbide to protect one of the hydroxyl groups. psu.edu The remaining free hydroxyl group is then activated, typically by conversion to a sulfonate ester, to facilitate nucleophilic substitution by a primary amine. The resulting amino ether can then be quaternized, for example with iodomethane, to yield the quaternary ammonium salt. psu.edu Finally, the benzyl (B1604629) protecting group is removed, and an anion exchange can be performed to introduce anions like bis(trifluoromethanesulfonyl)imide (NTf₂⁻). psu.edu

Table 1: Synthesis of Chiral Ammonium Ionic Liquids from this compound

Step Reagents and Conditions Product Yield (%)
1. Monobenzylation Benzyl bromide, NaH, THF Monobenzylated isosorbide 40
2. Sulfonation TsCl, pyridine Monobenzylated tosyl-isosorbide 95
3. Amination Primary amine, K₂CO₃, CH₃CN Amino ether derivative 70-85
4. Quaternization CH₃I, CH₂Cl₂ Quaternary ammonium iodide salt 85-98
5. Deprotection & Anion Exchange H₂, Pd/C; LiNTf₂ Final Chiral Ionic Liquid 90-97

Data sourced from a 2009 study on the synthesis of chiral ionic liquids derived from isosorbide. psu.edu

Synthesis of Imidazolium-Based Chiral Ionic Liquids

The introduction of an imidazolium cation onto the this compound framework presents a different set of synthetic challenges. One approach involves the direct nucleophilic substitution of a sulfonate-activated isosorbide derivative with an N-alkylimidazole. psu.edu However, this reaction can be sluggish. An alternative and more efficient method involves a change in the leaving group. psu.edursc.org

A successful two-step synthesis has been developed for imidazolium-based CILs. mdpi.com This typically involves an initial quaternization reaction to form a dicationic ionic liquid with an iodide anion, followed by an ion exchange to introduce other anions. mdpi.com Another reported strategy involves the initial acetylation of one hydroxyl group, followed by activation of the remaining hydroxyl group as a triflate. psu.edursc.org This highly reactive intermediate readily undergoes substitution with N-methylimidazole. The final deacetylation step then yields the desired chiral imidazolium ionic liquid. psu.edursc.org

Table 2: Synthesis of a Chiral Imidazolium Ionic Liquid via the Triflate Route

Step Reagents and Conditions Product Yield (%)
1. Acetylation Acetic anhydride, pyridine Acetyl isosorbide 70
2. Triflation Triflic anhydride, pyridine, CH₂Cl₂ Triflate derivative of acetyl isosorbide ~100
3. Imidazolium Salt Formation N-methylimidazole Acetylated imidazolium triflate salt 50
4. Deacetylation HCl, ethanol Final Chiral Imidazolium Ionic Liquid 90

Data sourced from a 2009 study on the synthesis of chiral ionic liquids derived from isosorbide. psu.edursc.org

The development of synthetic routes to these novel chiral ionic liquids from this compound opens up possibilities for their use as environmentally benign catalysts and media in asymmetric chemical transformations. documentsdelivered.com

Spectroscopic and Computational Elucidation of Hexahydrofuro 3,2 B Furan 3,6 Diol Molecular Structure and Interactions

Advanced NMR Spectroscopy for Stereochemical Assignment and Enantiodiscrimination

NMR spectroscopy stands as a powerful tool for the detailed analysis of molecular structure in solution. For chiral molecules like hexahydrofuro[3,2-b]furan-3,6-diol, specialized NMR techniques are employed to assign stereochemistry and distinguish between enantiomers.

Chiral Solvating Agent (CSA) Development and Application in this compound Analysis

The determination of enantiomeric purity is a significant challenge in the study of chiral compounds. One effective NMR method involves the use of Chiral Solvating Agents (CSAs). CSAs are chiral molecules that interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. These complexes exhibit different NMR chemical shifts, allowing for the quantification of each enantiomer. nih.govacs.org

The main strategies for determining enantiomeric composition via NMR include the use of chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), chiral lanthanide shift reagents (CLSRs), or chiral liquid crystals (CLCs). nih.govacs.org CSAs are particularly advantageous as they are simply added to the analyte solution, avoiding time-consuming derivatization steps. nih.govacs.org The effectiveness of a CSA is often dependent on the solvent, with less polar solvents generally leading to greater enantioselectivity due to increased stability of the CSA-substrate complexes formed through hydrogen bonds. researchgate.net

For diols, such as this compound, chiral boric acids have shown potential as excellent chiral recognition agents. rsc.org They react with diols to form stable cyclic esters, which can result in large, easily distinguishable chemical shift differences between the diastereomeric derivatives. rsc.org For instance, a boric acid derived from chiral 1,2-diphenylethylenediamine has been successfully used for the enantiodiscrimination of 1,2- and 1,3-diols. rsc.org

Table 1: Examples of Chiral Solvating Agents and their Applications

Chiral Solvating Agent (CSA)Analyte TypeKey InteractionReference
(S)-1,1'-binaphthyl-2,2'-diolPantolactone, amino alcoholsHydrogen bonding researchgate.net
Boric acid derivatives1,2- and 1,3-diolsCyclic ester formation rsc.org
Isomannide (B1205973) and Isosorbide (B1672297) derivativesAmino acid derivativesπ–π interactions, hydrogen bonding nih.gov

Intermolecular Interaction Studies via NMR Spectroscopy

NMR spectroscopy is also instrumental in studying the non-covalent interactions between molecules. For furan (B31954) derivatives, understanding these interactions is key to comprehending their behavior in various chemical and biological systems. Studies on the intermolecular interactions between furan and other molecules, such as dihalogens, have identified different types of geometries for these interactions, including π-type, σ-type, and χ-type geometries. nih.gov The stability of these interactions is influenced by inductive and dispersion energies. nih.gov

In the context of this compound, the hydroxyl groups are primary sites for hydrogen bonding, which significantly influences the molecule's conformation and interactions with its environment. The study of related furan derivatives shows that intermolecular C-H···O hydrogen bonds can link molecular pairs to form inversion dimers. researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into the solid-state structure and absolute configuration of chiral molecules.

Analysis of Crystal Packing and Chirality Influence in Hexahydrofuro[3,2-b]furan Derivatives

The crystal structure of derivatives of hexahydrofuro[3,2-b]furan reveals important details about their conformation and intermolecular interactions in the solid state. For example, the crystal structure of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, a derivative of D-mannitol, confirms the preservation of the original mannitol (B672) configuration. researchgate.net The analysis of this structure shows that the two fused tetrahydrofuran (B95107) rings can adopt different conformations, such as envelope and half-chair forms. researchgate.net

Table 2: Crystallographic Data for a Hexahydrofuro[3,2-b]furan Derivative

Parameter(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate
Chemical FormulaC₂₀H₁₈O₆
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.0914 (15)
b (Å)8.2388 (11)
c (Å)10.7592 (10)
β (°)108.913 (10)
Volume (ų)846.24 (19)
Data from a study on (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to probe directly. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and conformation of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

DFT calculations are widely used to predict the equilibrium geometry, conformational preferences, and electronic properties of furan derivatives. researchgate.netekb.egnih.gov These calculations can determine the relative energies of different conformers and the rotational barriers between them. researchgate.netnih.gov For example, studies on furfurylidenanilines and trans-styrylfurans, which are related to the furan core, have used DFT to calculate the rotational barrier of the benzene (B151609) ring. researchgate.netnih.gov

The electronic properties of furan and its derivatives, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be investigated using DFT. mdpi.com This information is crucial for understanding the reactivity of these molecules. For instance, the negative chemical potential of furan, as calculated by DFT, indicates its tendency to donate electrons in chemical reactions. mdpi.com DFT can also be used to calculate NMR chemical shifts, which, when compared with experimental values, can help to validate the computed structures. researchgate.netnih.govglobalresearchonline.net

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into its conformational landscape and dynamics. For a molecule like this compound, MD simulations can reveal the accessible conformations of the fused furan rings and the orientation of the hydroxyl groups, which are critical for its interactions with other molecules.

A typical MD simulation protocol for analyzing the conformational space of this compound would involve the following steps:

System Setup: An initial 3D structure of the molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological or reaction conditions.

Force Field Selection: A suitable force field, such as COMPASS, AMBER, or CHARMM, is chosen to describe the inter- and intramolecular interactions of the system. The force field defines the potential energy of the system as a function of the atomic coordinates.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) or constant temperature and volume (NVT ensemble) to reach a stable state.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformations. The trajectory of the atoms is saved at regular intervals for subsequent analysis.

Detailed research findings from MD simulations on derivatives of this compound, such as isosorbide mononitrate, have provided valuable insights. For instance, a study on isosorbide mononitrate utilized an NVT ensemble at 298 K with an Andersen thermostat to control the temperature. The simulation was run for 500 picoseconds with a time step of 1 femtosecond, employing the COMPASS force field. mdpi.com Such simulations allow for the calculation of various properties to characterize the conformational preferences.

Key Parameters from a Hypothetical MD Simulation of this compound:

ParameterValue/MethodPurpose
EnsembleNVT (Canonical)Maintains constant number of particles, volume, and temperature.
Temperature298 KSimulates room temperature conditions.
ThermostatAndersenControls the temperature of the system.
Simulation Time100 nsAllows for extensive sampling of conformational space.
Time Step1 fsEnsures numerical stability of the integration algorithm.
Force FieldCOMPASSDescribes the potential energy of the system.
SolventExplicit WaterMimics an aqueous environment.

The analysis of the MD trajectory can yield crucial information, including:

Dihedral Angle Distributions: The probability distribution of the dihedral angles within the furan rings and of the hydroxyl groups reveals the most populated conformations.

Root Mean Square Deviation (RMSD): RMSD analysis tracks the structural changes of the molecule over time relative to a reference structure, indicating conformational stability and flexibility.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the solvation shell around the molecule and the specific interactions between the hydroxyl groups and solvent molecules.

Through such analyses, researchers can construct a detailed free-energy landscape of this compound, identifying the low-energy conformers and the energy barriers between them. This information is invaluable for understanding its reactivity and how it interacts with other molecules.

Prediction of Chiroptical Properties (Vibrational Circular Dichroism, Optical Rotatory Dispersion)

The inherent chirality of this compound makes it an excellent candidate for investigation by chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD). These methods are highly sensitive to the three-dimensional arrangement of atoms in a molecule and can be used to determine its absolute configuration and predominant conformations in solution.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides a unique fingerprint of the molecule's stereochemistry. The prediction of VCD spectra through computational methods, particularly Density Functional Theory (DFT), has become a reliable tool for structural elucidation.

The computational prediction of a VCD spectrum for this compound would typically involve:

Conformational Search: Identifying all low-energy conformers of the molecule, often through a combination of molecular mechanics and DFT calculations.

DFT Calculations: For each significant conformer, a geometry optimization and frequency calculation are performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). These calculations yield the atomic polar tensors (APTs) and atomic axial tensors (AATs) necessary for simulating the VCD spectrum.

Spectral Averaging: The VCD spectra of the individual conformers are then averaged, weighted by their calculated Boltzmann populations, to generate the final predicted spectrum for comparison with experimental data.

Hypothetical DFT Calculation Parameters for VCD Prediction of this compound:

ParameterValue/MethodPurpose
MethodDensity Functional Theory (DFT)To calculate electronic structure and properties.
FunctionalB3LYPA widely used hybrid functional for accurate frequency calculations.
Basis Set6-31G*Provides a good balance between accuracy and computational cost.
Solvent ModelPolarizable Continuum Model (PCM)To account for the effect of the solvent on the VCD spectrum.

By comparing the predicted VCD spectrum with the experimentally measured one, the absolute configuration of a new derivative of this compound can be unambiguously determined.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of light. An ORD curve can also be used to determine the stereochemistry of a chiral molecule. Similar to VCD, computational methods can be employed to predict the ORD of a molecule.

The prediction of ORD involves calculating the frequency-dependent specific rotation. This is a more computationally demanding task than VCD prediction but can provide complementary information. Time-dependent DFT (TD-DFT) is often the method of choice for such calculations.

The combination of MD simulations with VCD and ORD predictions provides a comprehensive understanding of the structure and stereochemistry of this compound. The conformational flexibility identified through MD can be used to generate a representative ensemble of structures for which chiroptical properties are calculated. This integrated computational approach is essential for correlating the molecular structure of this compound with its macroscopic properties and biological activity.

Biomedical and Materials Science Applications of Hexahydrofuro 3,2 B Furan 3,6 Diol Scaffolds

Medicinal Chemistry Applications as a Core Scaffold

The inherent chirality and defined stereochemistry of the hexahydrofuro[3,2-b]furan-3,6-diol core make it an attractive starting point for the synthesis of complex and biologically active molecules. Its rigid structure helps in pre-organizing appended functional groups, potentially leading to higher affinity and selectivity for biological targets.

Development of HIV Protease Inhibitors (e.g., Darunavir Analogs) Based on Furofuran Structure

The hexahydrofuro[2,3-b]furan-3-ol moiety, a closely related derivative, is a critical component of the potent HIV protease inhibitor, Darunavir. nih.govwipo.intacs.orgnih.gov This non-peptidic fragment plays a significant role in the drug's efficacy, particularly against drug-resistant HIV strains. acs.org The development of Darunavir spurred extensive research into the synthesis of the hexahydrofuro[2,3-b]furan-3-ol side chain and its analogs. nih.govacs.orgnih.govnih.govresearchgate.net

Researchers have developed various synthetic routes to produce the enantiomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for Darunavir. nih.govacs.orgnih.govresearchgate.net These synthetic strategies often focus on achieving high stereoselectivity and efficiency. For instance, one approach utilizes a diastereoselective Michael addition of nitromethane (B149229) to an aldehyde derived from S-2,3-O-isopropylideneglyceraldehyde, followed by a Nef oxidation and cyclization to form the desired lactone acetal, which is then reduced and cyclized to the final alcohol. nih.gov Another practical synthesis starts from monopotassium isocitrate, a fermentation product, which is converted in several steps to the target furofuranol side chain. nih.govresearchgate.net

The success of Darunavir has led to the exploration of other analogs incorporating the hexahydrofurofuran (B14135507) scaffold, aiming to further improve antiviral activity and overcome resistance. The table below summarizes key intermediates and their roles in the synthesis of Darunavir and its analogs.

Compound/IntermediateRole in SynthesisKey Findings
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-olKey side chain of DarunavirMultiple efficient and stereoselective synthetic routes have been developed. nih.govacs.orgnih.govresearchgate.net
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl DarunavirA derivative of Darunavir
(3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl(4-nitrophenyl)carbonateAn activated intermediate for couplingUsed in the synthesis of Darunavir analogs. simsonpharma.com
β-azido alcoholPrecursor to the amino alcohol coreAn important intermediate in the synthetic pathway to Darunavir. nih.gov

Exploration of Antitumor Activity and Mechanism of Action of this compound Derivatives

Derivatives of this compound are being investigated for their potential as anticancer agents. The rigid bicyclic core can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, which can lead to specific interactions with biological targets involved in cancer pathways. For example, novel phloretin (B1677691) derivatives incorporating a different but related heterocyclic scaffold have demonstrated significant antitumor activity against various cancer cell lines, in some cases exceeding the potency of the established chemotherapeutic drug docetaxel. scirp.org While direct studies on the antitumor activity of this compound itself are limited, the principle of using such rigid scaffolds is a promising area of research.

Enzyme Interaction and Metabolic Pathway Research

The this compound scaffold is utilized in studying enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for probing the stereospecificity of enzymes. For instance, derivatives of this diol have been used in the synthesis of azabenzimidazole derivatives that act as activators of AMP-protein kinase, a key enzyme in metabolic regulation.

Furthermore, chemoenzymatic routes have been developed to produce chiral amino alcohols from this compound and its diastereomers. thieme-connect.de These methods often employ lipases for highly regioselective reactions, such as acetylation, demonstrating the specific interactions between the scaffold and the enzyme's active site. thieme-connect.de The resulting optically active amino alcohols are versatile building blocks for synthesizing chiral ligands and organocatalysts. thieme-connect.de

Advanced Materials Development

The unique structural features of this compound, such as its rigidity, chirality, and origin from renewable resources, make it an attractive monomer for the development of advanced materials with tailored properties.

Polymer Synthesis and Property Modulation (e.g., Thermal Stability, Water Absorption) Using this compound Derived Monomers

This compound and its derivatives are being incorporated into polymers to enhance their properties. The rigid bicyclic structure can increase the thermal stability and modify the mechanical properties of the resulting polymers. For example, novel semi-aromatic copolyesters have been synthesized using a diol derived from isomannide (B1205973) (a stereoisomer of this compound) and dimethyl terephthalate. rsc.org These bio-based polyesters exhibit good thermal stability and are semi-crystalline, making them potential sustainable alternatives to petroleum-based plastics. rsc.org

The hydroxyl groups of this compound allow it to be readily incorporated into polyester (B1180765) and polyurethane chains through condensation polymerization. The stereochemistry of the diol (cis or trans fusion of the furan (B31954) rings) influences the polymer's final properties, such as solubility and crystallinity.

Incorporation into Chiral Frameworks for Specialty Chemicals

The inherent chirality of this compound makes it an excellent building block for the creation of chiral frameworks for various applications in specialty chemicals. These frameworks can be used as chiral stationary phases in chromatography, as chiral ligands in asymmetric catalysis, or as chiral solvating agents in NMR spectroscopy. The well-defined stereochemistry of the diol allows for the predictable construction of these complex three-dimensional structures. The ability to derive this chiral building block from abundant natural sources like D-mannitol adds to its appeal in creating sustainable and enantiomerically pure specialty chemicals. researchgate.net

Asymmetric Catalysis and Chiral Auxiliary Development

The rigid, chiral bicyclic framework of this compound, derived from renewable resources like starch, makes it an exceptional scaffold for the development of chiral ligands and organocatalysts. sciforum.netresearchgate.net Its stereoisomers, primarily isosorbide (B1672297) and isomannide, offer a platform for creating structurally diverse and effective molecules for asymmetric synthesis. researchgate.netmdpi.com The defined stereochemistry of the hydroxyl groups—one exo and one endo in isosorbide, and two endo groups in isomannide—provides a template for precise spatial arrangement of catalytic functionalities. sciforum.netmdpi.comresearchgate.net

Design of Chiral Ligands and Organocatalysts Based on this compound

The development of catalysts from this compound leverages its inherent chirality and the strategic placement of its two hydroxyl groups, which can be readily functionalized. sciforum.netresearchgate.net Researchers have successfully synthesized a variety of chiral ligands, including amino alcohols, diamines, phosphines, and chiral ionic liquids, by modifying this bio-based core. sciforum.netpsu.edu

A prominent strategy involves the synthesis of β-amino alcohol and diamine ligands. sciforum.net Starting from isosorbide, which is commercially available and sourced from the dehydration of D-sorbitol, these ligands are typically prepared through a multi-step synthesis. sciforum.netunimi.it A common route begins with the activation of a hydroxyl group, for instance, by converting it into a sulfonate ester. This is followed by a nucleophilic substitution with an amine to introduce the nitrogen-containing functional group. sciforum.net For example, β-amino alcohol ligands have been synthesized by reacting a sulfonate derivative of isosorbide with various amines. sciforum.net Similarly, diamine ligands can be produced using a comparable synthetic pathway. sciforum.net

Another innovative approach is the creation of chiral ionic liquids (CILs) incorporating the isosorbide skeleton. psu.edu These CILs are designed to serve as both the chiral source and the reaction medium in asymmetric synthesis. The synthesis often involves the benzylation of isosorbide, followed by the introduction of ammonium (B1175870) or imidazolium (B1220033) groups, and subsequent anion exchange to yield the final ionic liquid. psu.edu

Organocatalysts have also been developed from this versatile scaffold. researchgate.netthieme-connect.de The manipulation of this chiral building block, available from the biomass chiral pool, is an attractive and economical method for obtaining chiral amino alcohols that can act as organocatalysts. thieme-connect.dethieme-connect.com The synthesis of 6-aminoisomannide, for instance, is achieved from isosorbide through a chemoenzymatic route involving a highly regioselective acetylation of one hydroxyl group, stereospecific conversion of the other hydroxyl into an azido (B1232118) group, and a final one-pot reduction and deacetylation. thieme-connect.dethieme-connect.com

The design of these ligands and organocatalysts is guided by the principle of creating a well-defined chiral environment around a catalytic center. The rigid V-shape of the fused furan ring system ensures that the appended functional groups are held in a specific orientation, which is crucial for achieving high stereocontrol in catalytic reactions. sciforum.net

Applications in Enantioselective Transformations

Ligands and organocatalysts derived from this compound have demonstrated significant potential in various enantioselective transformations, most notably in the asymmetric reduction of ketones. sciforum.net

A key application is the asymmetric transfer hydrogenation (ATH) of aromatic ketones, a critical process for producing enantiomerically enriched secondary alcohols used as intermediates in the pharmaceutical industry. sciforum.net In a model reaction, the reduction of acetophenone (B1666503) to 1-phenylethanol, new classes of β-amino alcohol and diamine ligands derived from isosorbide have been evaluated. sciforum.net

These ligands are typically used to form catalyst complexes in situ with a metal precursor, such as [RhCl₂(p-cymene)]₂. The resulting chiral metal complexes catalyze the transfer of hydrogen from a hydride source, like isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone substrate. Research has shown that these isosorbide-based ligands can lead to excellent conversion rates and good enantioselectivity. sciforum.net

The effectiveness of these catalytic systems depends on several factors, including the structure of the ligand, the metal precursor, and the reaction conditions. For instance, screening different hydride sources has been a part of optimizing the catalytic activity and asymmetric induction. sciforum.net The research in this area confirms the efficiency of the isosorbide structure as a backbone for new chiral ligands in asymmetric catalysis. sciforum.net

Table 1. Asymmetric Transfer Hydrogenation of Acetophenone using Isosorbide-Derived Ligands This table is interactive. Click on the headers to sort the data.

Ligand TypeCatalyst PrecursorHydride SourceConversion (%)Enantioselectivity (%)Reference
β-Amino Alcohol[RhCl₂(p-cymene)]₂HCOOH/NEt₃ExcellentGood sciforum.net
Diamine[RhCl₂(p-cymene)]₂Isopropanol/KOHExcellentGood sciforum.net

The development of new chiral compounds derived from the this compound scaffold continues to be an active area of research, with ongoing efforts to create more efficient and selective ligands and organocatalysts for a broader range of enantioselective transformations. sciforum.net

Future Research Directions and Translational Perspectives for Hexahydrofuro 3,2 B Furan 3,6 Diol

Emerging Synthetic Methodologies and Process Intensification

The efficient and sustainable synthesis of Hexahydrofuro[3,2-b]furan-3,6-diol and its stereoisomers is paramount for its widespread application. Future research is increasingly focused on moving beyond traditional batch syntheses towards more advanced and intensified manufacturing processes.

Biocatalysis and Enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions, reducing the environmental footprint of chemical processes. nih.gov Future directions in the synthesis of this compound will likely involve the expanded use of biocatalysts. nih.govuni-greifswald.deresearchgate.net Research into novel lipases and other enzymes for regioselective reactions, such as acetylation, can provide efficient routes to key intermediates. researchgate.net The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable for large-scale production. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Biocatalysis Use of enzymes (e.g., lipases, ketoreductases) for specific transformations.High stereoselectivity, mild reaction conditions, reduced waste.
Continuous-Flow Chemistry Reactions are performed in a continuously flowing stream.Improved heat and mass transfer, enhanced safety, potential for automation and scale-up.
Synthesis from Renewable Feedstocks Utilization of starting materials like isocitric acid.Increased sustainability, reduced reliance on petrochemicals.

Continuous-Flow Chemistry: Flow chemistry is a powerful tool for process intensification, offering significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.govflinders.edu.au The application of continuous-flow systems to the multi-step synthesis of this compound and its derivatives could lead to higher yields, reduced reaction times, and minimized waste. flinders.edu.aumdpi.com Future research will likely focus on the development of integrated flow processes that combine synthesis, purification, and in-line analysis, paving the way for on-demand production. flinders.edu.au The pharmaceutical industry has already demonstrated the successful implementation of continuous manufacturing for active pharmaceutical ingredients (APIs), highlighting the potential of this technology. researchgate.net

Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of this compound provides a versatile platform for the development of new bioactive molecules. Strategic derivatization of its hydroxyl groups can lead to compounds with enhanced biological activity and improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the furofuran scaffold is crucial for establishing clear structure-activity relationships. The synthesis of a library of derivatives, such as ethers and thioethers, and the subsequent evaluation of their biological activity can provide valuable insights into the structural requirements for a desired therapeutic effect. nih.gov For instance, the transformation of related sesame lignans has been shown to yield products with enhanced bioactivity. nih.gov

Prodrug Strategies: The hydroxyl groups of this compound are ideal handles for the implementation of prodrug strategies. nih.gov By converting these functional groups into esters or carbonates, the permeability and bioavailability of the parent compound can be significantly improved. nih.gov These prodrugs are designed to be inactive until they are metabolized in the body to release the active drug, which can help in optimizing drug delivery and reducing off-target effects. nih.gov

Derivatization StrategyObjectiveExample Application
Etherification/Thioetherification Modulate lipophilicity and target interaction.Synthesis of furofuran lignans with α-glucosidase inhibitory activity. nih.gov
Esterification Enhance cell permeability and create prodrugs.Development of orally bioavailable therapeutics. nih.gov
Polymer Conjugation Improve pharmacokinetic profile and enable targeted delivery.Creation of drug-polymer conjugates for controlled release.

Advanced Characterization Techniques for Complex Furofuran Systems

The unambiguous structural elucidation of this compound and its derivatives, particularly their stereochemistry, is critical for understanding their properties and function. Advanced analytical techniques are essential for the comprehensive characterization of these complex furofuran systems.

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure and dynamics of materials in their native solid form. preprints.org This is particularly valuable for characterizing crystalline and amorphous derivatives of this compound. preprints.org Techniques like Magic Angle Spinning (MAS) can provide high-resolution spectra, enabling the detailed analysis of molecular conformation and intermolecular interactions. preprints.orgmst.edu Future applications of ssNMR could involve studying the inclusion of this compound in host-guest complexes or its structure within a polymer matrix.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, are indispensable for the accurate mass determination and molecular formula confirmation of novel derivatives. chromatographyonline.comnih.gov Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of ionized molecules. chromatographyonline.comyoutube.com These techniques are crucial for identifying and characterizing complex mixtures, and for elucidating the structure of newly synthesized compounds. chemrxiv.orgchemrxiv.org

Characterization TechniqueInformation GainedRelevance to Furofuran Systems
Solid-State NMR (ssNMR) Atomic-level structure, conformation, and dynamics in the solid state.Characterization of crystalline polymers and materials incorporating the furofuran moiety. preprints.org
Advanced Mass Spectrometry (HRMS, MS/MS) Accurate mass, molecular formula, and structural fragmentation patterns.Unambiguous identification of novel derivatives and impurities. chromatographyonline.comchemrxiv.org
X-ray Crystallography Precise 3D molecular structure and stereochemistry.Definitive determination of the configuration of chiral centers. nih.gov

Expansion of Biomedical and Materials Science Applications

The unique structural features of this compound, including its rigidity, chirality, and derivation from renewable resources, make it an attractive building block for a wide range of applications in both biomedicine and materials science.

Biomedical Applications: The furofuran scaffold is a key component in several potent HIV protease inhibitors. Future research will likely focus on expanding the therapeutic applications of its derivatives to other disease areas. The development of novel analogues could lead to new antiviral, anticancer, or anti-inflammatory agents. Its use as a chiral ligand in asymmetric synthesis is another promising avenue for future exploration.

Materials Science Applications: this compound and its isomers, such as isosorbide (B1672297), are increasingly being used as renewable monomers for the synthesis of biodegradable polymers. researchgate.net These bio-based polyesters and polycarbonates offer a sustainable alternative to petroleum-derived plastics and can be tailored to have a wide range of physical properties. researchgate.netresearchgate.net Future research will focus on the development of new copolymers and composites with enhanced thermal and mechanical properties for applications in packaging, textiles, and biomedical devices. researchgate.netnottingham.ac.uk Furthermore, the diol functionality makes it a suitable linker for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. csic.es

Q & A

Q. What are the standard methods for synthesizing and purifying Hexahydrofuro[3,2-b]furan-3,6-diol (isosorbide/isomannide) derivatives?

Methodological Answer: Derivatives such as dicarboxylates or dinitriles are synthesized via selective functionalization of the diol groups. For example, (3S,6S)-dimethyl hexahydrofuro[3,2-b]furan-3,6-dicarboxylate (IIDMC) is prepared by esterification with methyl chloroformate under basic conditions, followed by recrystallization from ethanol to achieve >99.5% purity . Controlled monoalkylation, as in allyl ether formation, requires protecting one hydroxyl group to avoid diastereomeric mixtures, using reagents like NaH in anhydrous THF .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer: Stereochemistry is validated using ¹H/¹³C NMR and 2D-COSY spectroscopy. Key NMR signals include:

  • Isosorbide : δ = 4.85–5.02 ppm (furan protons), with coupling constants (J = 4–6 Hz) confirming chair-like conformations .
  • Isomannide : Distinct ¹³C shifts at 86.2 ppm (bridgehead carbons) and 70.3 ppm (ether oxygens) .
    FT-IR analysis (e.g., C≡N stretches at 2248 cm⁻¹ for dinitriles) and polarimetry ([α]D²⁵ = ±75° for enantiomers) further corroborate configurations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : NIOSH-approved face shields, nitrile gloves, and lab coats to prevent dermal/ocular exposure .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., THF).
  • Waste Disposal : Contaminated gloves/reactants must be treated as hazardous waste and incinerated under local regulations .

Advanced Research Questions

Q. What challenges arise in the melt polymerization of isohexide-based monomers, and how can reaction conditions be optimized?

Methodological Answer:

  • Challenges : High melting points (~160°C) and thermal degradation above 200°C limit processability. Side reactions (e.g., transesterification) reduce molecular weight .
  • Optimization :
    • Use dibutyltin(IV) oxide (0.1 mol%) as a catalyst to lower reaction temperatures (140–160°C).
    • Employ vacuum distillation to remove byproducts (e.g., methanol) and drive polymerization to high conversions (>95%) .
    • Monitor progress via gel permeation chromatography (GPC) to target Mn > 20,000 g/mol .

Q. How do epimerization conditions affect the stereochemical stability of this compound derivatives?

Methodological Answer:

  • Epimerization Mechanism : Base-catalyzed ring-opening/re-closing (e.g., KOH in THF) induces diastereomeric interconversion. For dinitriles, 18-crown-6 enhances potassium cyanide solubility, accelerating epimerization at 60°C .
  • Analysis : Track conversion via GC-MS (retention time shifts) or ¹H NMR (peak splitting). For example, (3R,6S)-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile shows distinct δ = 4.96 ppm (m, 1H) vs. δ = 4.85 ppm (d, 2H) for the (3R,6R) isomer .

Q. How can contradictory NMR or FT-IR data in the characterization of derivatives be resolved?

Methodological Answer:

  • NMR Contradictions :
    • Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate residual proton interference.
    • Perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering) causing signal broadening .
  • FT-IR Ambiguities : Compare experimental spectra with computational predictions (DFT/B3LYP/6-31G*). For example, C=O stretches in polyesters (1720–1740 cm⁻¹) must align with simulated vibrational modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.